Defined Pharmaceutical Impurity Identity: Balsalazide Impurity 14 (CAS 773838-08-7) vs. Unspecified Beta-Alanine Derivatives
This compound is unambiguously defined as Balsalazide Impurity 14 and is supplied with full characterization data compliant with regulatory guidelines for pharmaceutical impurity reference standards [1]. In contrast, generic beta-alanine derivatives or other hydroxybenzoyl-containing analogs lack this specific regulatory identity assignment and cannot serve as validated reference standards for Balsalazide impurity profiling in ANDA submissions or commercial quality control [2].
| Evidence Dimension | Regulatory Identity and Analytical Suitability as Impurity Reference Standard |
|---|---|
| Target Compound Data | Unambiguous identity as Balsalazide Impurity 14 (CAS 773838-08-7); supplied with detailed characterization data for regulatory compliance |
| Comparator Or Baseline | Unspecified beta-alanine derivatives or generic hydroxybenzoyl-amino acids lacking regulatory impurity designation |
| Quantified Difference | Binary differentiation: defined impurity identity vs. undefined status |
| Conditions | Pharmaceutical impurity analysis for Balsalazide drug substance/product per FDA/EMA guidelines |
Why This Matters
Procurement of the correct CAS-specific impurity reference standard is mandatory for regulatory-compliant analytical method validation and quality control in pharmaceutical manufacturing.
- [1] SynZeal. Balsalazide Impurity 14 Product Page. CAS 773838-08-7. View Source
- [2] Veeprho. Balsalazide Impurities and Related Compound. View Source
